molecular formula C11H13N5O B11188366 5-amino-3-(methylamino)-N-phenyl-1H-pyrazole-4-carboxamide

5-amino-3-(methylamino)-N-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B11188366
M. Wt: 231.25 g/mol
InChI Key: UIXQAQYJTFHOII-UHFFFAOYSA-N
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Description

5-amino-3-(methylamino)-N-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that contains a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both amino and carboxamide functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(methylamino)-N-phenyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-(methylamino)-N-phenyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the aromatic ring .

Scientific Research Applications

5-amino-3-(methylamino)-N-phenyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-3-(methylamino)-N-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-methylisoxazole-4-carboxamide
  • 5-amino-3-(methylamino)-1,2,4-thiadiazole
  • 5-amino-3-(methylamino)-1,2,4-triazole

Uniqueness

What sets 5-amino-3-(methylamino)-N-phenyl-1H-pyrazole-4-carboxamide apart from similar compounds is its unique combination of functional groups and the presence of the phenyl ring. This structural uniqueness allows it to participate in a broader range of chemical reactions and enhances its potential for various applications .

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

5-amino-3-(methylamino)-N-phenyl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C11H13N5O/c1-13-10-8(9(12)15-16-10)11(17)14-7-5-3-2-4-6-7/h2-6H,1H3,(H,14,17)(H4,12,13,15,16)

InChI Key

UIXQAQYJTFHOII-UHFFFAOYSA-N

Canonical SMILES

CNC1=NNC(=C1C(=O)NC2=CC=CC=C2)N

Origin of Product

United States

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